2-Methoxy-6-(trifluoromethyl)nicotinic acid

Descripción general

Descripción

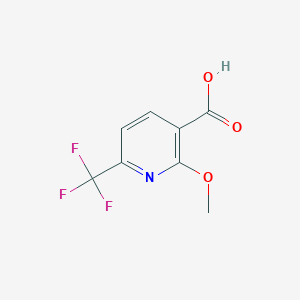

2-Methoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloro-4-trifluoromethyl nicotinic acid with methanol in the presence of a base, followed by hydrolysis . The reaction conditions often involve temperatures around 100°C and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Methoxy Group Chlorination

The methoxy group at the 2-position can undergo nucleophilic substitution under specific conditions. A notable reaction involves replacing the methoxy group with a chlorine atom using phosphorus oxychloride (POCl₃):

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methoxy → Chloro substitution | POCl₃, reflux (110–120°C) | 2-Chloro-6-(trifluoromethyl)nicotinic acid |

This reaction is critical for synthesizing intermediates used in further functionalization. The chloro derivative (CAS 280566-45-2) exhibits enhanced reactivity for downstream coupling reactions .

Esterification

The carboxylic acid group readily undergoes esterification with alcohols, forming stable esters. This reaction is pivotal for modifying solubility and bioavailability:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic acid → Ester | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate |

The resulting esters are valuable intermediates in agrochemical and pharmaceutical synthesis.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring, activated by electron-withdrawing groups (trifluoromethyl and carboxylic acid), facilitates NAS at specific positions. For example, the 4-position can undergo substitution with amines under optimized conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| NAS at 4-position | NH₃ (gaseous), Cu catalyst, 150°C | 2-Methoxy-4-amino-6-(trifluoromethyl)nicotinic acid |

This reaction is instrumental in generating derivatives for biological activity studies .

Functionalization of the Trifluoromethyl Group

The trifluoromethyl group exhibits unique reactivity, enabling transformations such as reduction or fluorination:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| CF₃ → CHF₂ reduction | H₂, Pd/C, high pressure | 2-Methoxy-6-(difluoromethyl)nicotinic acid |

Such modifications are explored for tuning metabolic stability and lipophilicity .

Comparative Reactivity of Derivatives

The table below contrasts reactivity trends between 2-Methoxy-6-(trifluoromethyl)nicotinic acid and its chloro analog:

| Compound | Reactivity with POCl₃ | Esterification Rate | NAS Activity |

|---|---|---|---|

| This compound | Moderate | Fast | Low |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | N/A | Slow | High |

The chloro derivative shows superior NAS activity due to the better leaving-group ability of Cl⁻ .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its trifluoromethyl group enhances lipophilicity, aiding in the design of biologically active compounds .

Biology

- Biological Activity: Derivatives of 2-methoxy-6-(trifluoromethyl)nicotinic acid are studied for their potential antimicrobial and anti-inflammatory properties. Research indicates that it interacts with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown bactericidal effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition . The following table summarizes its antimicrobial activity:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 7.81 - 31.25 | Bactericidal |

| Candida albicans | 6.5 | Antifungal |

| Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |

Medicine

- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders. Studies have reported cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The following table illustrates its anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

- Mechanistic Insights: Research has indicated that this compound may interact with enzymes involved in nicotinic acid metabolism, suggesting applications in treating metabolic disorders .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Studies

Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar structure but with a methyl group instead of a methoxy group.

2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have an arylamino group at the 2-position.

Uniqueness: 2-Methoxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .

Actividad Biológica

Overview

2-Methoxy-6-(trifluoromethyl)nicotinic acid (C8H6F3NO3) is a derivative of nicotinic acid characterized by the presence of a methoxy group and a trifluoromethyl group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula: C8H6F3NO3

- Molecular Weight: 221.13 g/mol

- Solubility: Slightly soluble in water (47 g/L at 25°C)

This compound interacts with various biological targets, influencing several biochemical pathways. Notably, it has been shown to:

- Interact with nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses.

- Affect gene expression related to inflammation and metabolism, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 7.81 - 31.25 | Bactericidal |

| Candida albicans | 6.5 | Antifungal |

| Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |

The compound's mechanism involves inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal effects .

Anti-inflammatory Effects

In animal models, lower doses of this compound have demonstrated beneficial effects on lipid metabolism and reduced inflammatory responses. However, higher doses can lead to toxicity, particularly affecting liver and kidney functions.

Study on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in mice. Results indicated that administration of lower doses resulted in significant reductions in triglyceride levels and improved lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders.

Research on HIV Replication

Recent research has explored the potential of this compound derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT). One derivative exhibited an IC50 value of 14 µM against RNase H function, showing promise as an antiviral agent with minimal cytotoxic effects .

Propiedades

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738778 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916160-41-3 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the compound, 2-methoxy-6-(trifluoromethyl)nicotinic acid N-tert-butyl-N '- (3-methoxy-2-methyl-benzoyl) -hydrazide, interact with its target and what are the downstream effects?

A1: The research paper focuses on developing bioavailable diacylhydrazine ligands capable of modulating exogenous gene expression through the ecdysone receptor complex. While it doesn't delve into the specific binding interactions of the complete compound, this compound serves as a key component of these ligands. [] It's likely incorporated into the ligand structure to enhance its binding affinity and selectivity for the ecdysone receptor complex. Binding of the complete diacylhydrazine ligand, which includes the this compound moiety, to the ecdysone receptor can ultimately lead to the regulation of gene transcription.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.